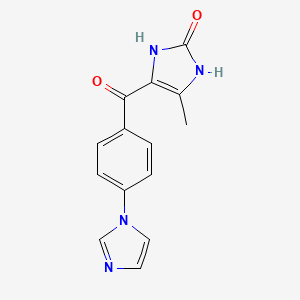![molecular formula C13H22IN3O2 B8453592 [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8453592.png)
[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester
Vue d'ensemble
Description
[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with an iodine atom and a propyl group, as well as a carbamic acid tert-butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions, where the imidazole derivative is treated with iodine in the presence of an oxidizing agent.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions, where the imidazole derivative is treated with a propyl halide in the presence of a base.
Formation of the Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the propyl group is oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the iodine atom or the imidazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring or the propyl group.
Reduction: Reduced derivatives of the iodine atom or the imidazole ring.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(4-Bromo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine.
[2-(4-Chloro-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of iodine.
[2-(4-Fluoro-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester imparts unique chemical and biological properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
Propriétés
Formule moléculaire |
C13H22IN3O2 |
|---|---|
Poids moléculaire |
379.24 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-iodo-2-propylimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H22IN3O2/c1-5-6-11-16-10(14)9-17(11)8-7-15-12(18)19-13(2,3)4/h9H,5-8H2,1-4H3,(H,15,18) |
Clé InChI |
KUIVGELKPAFGHR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CN1CCNC(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate](/img/structure/B8453555.png)

![4-[7-Phenyl-4-(prop-2-en-1-yl)-1,4-oxazepan-7-yl]phenol](/img/structure/B8453568.png)





![2-{4-[(Quinoxalin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B8453607.png)

